beta-Hydroxyleucine
Overview
Description
Beta-Hydroxyleucine, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other amino acids, by binding to specific receptors or enzymes and modulating their activity .
Biochemical Pathways
Similar compounds have been found to be involved in various metabolic processes, including the synthesis of other amino acids and the production of energy .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .
Result of Action
Similar compounds have been found to have various effects, including the modulation of enzyme activity and the regulation of metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Biochemical Analysis
Biochemical Properties
Beta-Hydroxyleucine plays a role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase AKT phosphorylation during fasting conditions . AKT is a key protein in the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. This suggests that this compound may play a role in regulating cell growth and survival under certain conditions.
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to attenuate the increase in atrogenes expression levels during fasting, suggesting a protective role against muscle degradation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a derivative of leucine, an essential amino acid, and is likely involved in the metabolism of leucine
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426396 | |
Record name | beta-Hydroxyleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-70-6 | |
Record name | (3S)-3-Hydroxy-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10148-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxyleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does β-hydroxyleucine affect protein processing?
A1: β-Hydroxyleucine can inhibit the processing of certain preproteins by interfering with their cleavage and sequestration within cells. Research using a Krebs II ascites cell-free translation system demonstrated that β-hydroxyleucine, when substituted for leucine, effectively inhibited the processing of preprolactin (both bovine and rat) and human placental prelactogen (pre-hPL) []. This inhibition stemmed from the incorporation of β-hydroxyleucine into the nascent peptide chains, disrupting the recognition and cleavage sites required for proper protein maturation. Interestingly, the processing of the pre-alpha subunit of human chorionic gonadotropin (alpha-hCG) showed less sensitivity to β-hydroxyleucine. This difference in sensitivity is attributed to the lower number of leucine residues within the pre-alpha-hCG prepeptide compared to the presegments of hPL and prolactins []. This finding highlights the importance of specific amino acid sequences in preprotein processing and translocation.
Q2: Can β-hydroxyleucine impact the regulation of amino acid operons?
A2: Yes, studies in Salmonella typhimurium have shown that β-hydroxyleucine can impact the regulation of amino acid operons. Mutations in the hisT gene, responsible for pseudouridine synthesis in tRNA, lead to alterations in tRNA structure and function. These mutations result in resistance to growth inhibition by β-hydroxyleucine, suggesting an interplay between tRNA modification and the cellular response to this amino acid analog []. Additionally, hisT mutants exhibit derepressed leucine, isoleucine, and valine operons, indicating a broader influence on amino acid metabolism beyond histidine biosynthesis [].
Q3: Can you describe the stereochemistry of β-hydroxyleucine found in natural products?
A3: β-Hydroxyleucine, often found in natural products like katanosins, exhibits specific stereochemistry. For instance, katanosin A, a natural product with antimicrobial activity, contains a β-hydroxyleucine residue. Advanced spectroscopic techniques like NMR were instrumental in elucidating its structure, confirming the presence of β-hydroxyleucine alongside other unusual amino acids like β-hydroxyaspartic acid and β-phenylserine []. While the exact stereochemistry of β-hydroxyleucine within katanosin A wasn't explicitly stated in the provided abstract, such details are often crucial for understanding its biological activity and for any potential synthetic endeavors.
Q4: Are there efficient synthetic routes to access β-hydroxyleucine and its derivatives?
A4: Yes, researchers have developed stereoselective synthetic routes to access β-hydroxyleucine and related compounds. One approach utilizes chiral D-(N,N-dibenzylamino)serine (TBDMS) aldehyde as a starting material []. This strategy allows for the diastereoselective synthesis of γ-hydroxy-β-amino alcohols, which can be further transformed into (2S,3S)-β-hydroxyleucine []. This example illustrates the development of sophisticated synthetic methods for obtaining enantiomerically pure β-hydroxy amino acids, essential for various applications in peptide synthesis and medicinal chemistry.
Q5: What are the potential applications of β-hydroxyleucine in synthetic chemistry?
A5: β-Hydroxyleucine, specifically its symmetrical 1,4-propargylic diol derivatives, have shown promise as versatile chiral synthons in organic synthesis []. These compounds can be synthesized enantioselectively and have been successfully employed in various synthetic routes, including the preparation of biologically active molecules like paraconic acids []. Researchers have explored their utility in synthesizing (-)-phaseolinic acid and its diastereomers, highlighting their potential in natural product synthesis []. Additionally, these derivatives have shown promise in preparing β-hydroxy-α-amino acids, valuable building blocks for pharmaceuticals and peptidomimetics [].
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